elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-
Description
Elvitegravir is a synthetic 3-quinolinecarboxylic acid derivative and a first-generation HIV-1 integrase strand transfer inhibitor (INSTI). It is chemically designated as 6-[(3-chloro-2-fluorophenyl)methyl]-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 697761-98-1) with a molecular formula of C₂₃H₂₃ClFNO₅ and a molecular weight of 447.88 g/mol . The compound features a quinoline core substituted with a 3-chloro-2-fluorobenzyl group at position 6, a (1S)-1-(hydroxymethyl)-2-methylpropyl moiety at position 1, and a methoxy group at position 7 . Elvitegravir’s mechanism involves blocking the integration of HIV-1 DNA into the host genome, a critical step in viral replication . It is marketed in combination therapies (e.g., Genvoya®) and has demonstrated high efficacy in reducing viral load in HIV-1 patients .
Properties
Molecular Formula |
C22H21ClFNO4 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H21ClFNO4/c1-12(2)19(11-26)25-10-16(22(28)29)21(27)15-9-13(6-7-18(15)25)8-14-4-3-5-17(23)20(14)24/h3-7,9-10,12,19,26H,8,11H2,1-2H3,(H,28,29) |
InChI Key |
GKPAWDQEYZGYEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=CC(=C2)CC3=C(C(=CC=C3)Cl)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of elvitegravir involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinolinecarboxylic acid derivative, followed by the introduction of the 3-chloro-2-fluorophenyl group and the hydroxymethyl-2-methylpropyl side chain. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Cyclization of Enamine Intermediates
The quinoline core is formed via cyclization of enamine precursors. Unlike traditional methods using fluorine or chlorine leaving groups, elvitegravir’s synthesis employs a methoxy group as the leaving group (Scheme 6) .
-
Conditions :
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Mechanism : The methoxy group at position 2 facilitates intramolecular cyclization under silylation conditions, forming the 4-oxo-1,4-dihydroquinoline scaffold .
Silylation for Hydroxyl Protection
To stabilize intermediates during coupling reactions, hydroxyl groups are protected with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups .
-
Example :
Organozinc Coupling
A Negishi-type coupling introduces the 3-chloro-2-fluorobenzyl side chain using organozinc reagents .
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Reagent : 3-Chloro-2-fluorobenzylzinc bromide
Hydrolysis and Deprotection
Final steps involve alkaline hydrolysis to remove protecting groups and isolate elvitegravir .
-
Conditions :
Cyclization Efficiency
| Parameter | Traditional Method (DMF + Potash) | Improved Method (TMS Reagents) |
|---|---|---|
| Yield | 30–50% | 86% |
| Purity | <90% | 97.6% |
| Byproducts | Multiple unidentified | Minimal |
Halogenation of Precursors
Early steps involve halogenation of 2,4-dimethoxy acetophenone derivatives :
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Reagent : Bromine or iodine
Critical Intermediates
Degradation Pathways
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Hydrolysis Sensitivity : The ester moiety in intermediates is labile under acidic/basic conditions .
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Thermal Stability : Melting point >200°C, with decomposition above 250°C .
Structural Insights
Scientific Research Applications
Antiretroviral Therapy
Elvitegravir is commonly used in combination therapies for HIV treatment. It has been shown to be effective in both treatment-naïve and treatment-experienced patients. Clinical trials have demonstrated that elvitegravir, when boosted with cobicistat, achieves comparable rates of viral suppression to other integrase inhibitors like raltegravir and atazanavir.
Key Clinical Trials:
- Study 145: Demonstrated non-inferiority of elvitegravir compared to raltegravir over 96 weeks, with similar rates of viral load suppression (48% vs. 45%) .
- Study 236-0102: Showed that elvitegravir combined with tenofovir disoproxil fumarate and emtricitabine had an 88% viral load suppression rate after 48 weeks .
Innovative Drug Delivery Systems
Recent research has focused on enhancing the bioavailability and efficacy of elvitegravir through innovative drug delivery systems, particularly nanoformulations.
Nanoformulation Development
A study developed a poloxamer-PLGA (poly(lactic-co-glycolic acid)) nanoformulation of elvitegravir aimed at improving its delivery across the blood-brain barrier (BBB). This is particularly relevant for treating HIV-associated neurocognitive disorders (HAND), where conventional therapies often fail to achieve adequate CNS penetration.
Findings:
- The nanoformulated elvitegravir demonstrated significantly improved intracellular uptake and enhanced viral suppression in HIV-infected macrophages compared to the native drug .
- In vivo studies showed that the nanoformulation achieved higher plasma concentrations and better brain tissue penetration than the free drug, indicating its potential for effective treatment strategies targeting the CNS .
Safety and Efficacy Profile
Elvitegravir has a favorable safety profile with minimal side effects reported in clinical studies. It does not require extensive laboratory monitoring, making it a convenient option for long-term therapy .
Pharmacokinetics:
- Elvitegravir is well-tolerated and produces rapid virologic suppression that remains durable when used with active background therapy .
- Studies indicate that it maintains a consistent pharmacokinetic profile, allowing for once-daily dosing which enhances patient adherence .
Case Study: Elvitegravir Nanoformulation
In a controlled study involving NSG mice, researchers evaluated the pharmacokinetics of both native elvitegravir and its PLGA nanoformulation. The results indicated:
Mechanism of Action
Elvitegravir exerts its effects by inhibiting the HIV integrase enzyme, which is essential for the integration of viral DNA into the host cell genome. The compound binds to the active site of the integrase enzyme, preventing the strand transfer step of the integration process. This inhibition blocks the replication cycle of the virus, reducing the viral load in the patient’s body.
Comparison with Similar Compounds
Key Observations:
- Antiviral vs. Antibacterial Activity: Unlike fluoroquinolones (e.g., ciprofloxacin), Elvitegravir lacks a fluorine atom at position 6 and instead incorporates a 3-chloro-2-fluorobenzyl group, critical for binding HIV-1 integrase . Fluoroquinolones rely on a 6-fluoro substituent for DNA gyrase inhibition .
- Substituent Impact: The 7-methoxy group in Elvitegravir enhances metabolic stability, whereas fluoroquinolones use 7-piperazinyl/amino groups for bacterial target affinity .
Pharmacokinetic and Resistance Profiles
Key Observations:
- Resistance Mechanisms: Elvitegravir resistance arises from mutations in HIV integrase (e.g., Q148H), while fluoroquinolone resistance stems from DNA gyrase mutations or efflux pumps .
- Pharmacokinetics: Elvitegravir requires pharmacokinetic boosting (e.g., cobicistat) due to rapid glucuronidation, unlike fluoroquinolones with inherent stability .
Emerging Derivatives and Research Trends
- Neuroprotective Derivatives : Modifications of Elvitegravir’s hydroxymethyl group aim to improve blood-brain barrier permeability for neurodegenerative applications, though neurotoxicity risks remain .
- Antibacterial Hybrids: Novel 3-quinolinecarboxylic acid derivatives with cyclopropyl-piperazinyl substituents (e.g., WOCKHARDT’s 1-cyclopropyl-6-fluoro-8-methyl-7-(4-amino-3,3-dimethyl-piperidin-1-yl)-4-oxo-quinoline-3-carboxylic acid) show enhanced Gram+ activity and resistance profiles .
- Agricultural Applications: Fluorinated derivatives (e.g., 6-fluoro-1,4-dihydro-4-oxo-1-(2,2,2-trifluoroethyl)-3-quinolinecarboxylic acid) demonstrate efficacy in plant disease management, achieving 80–100% control of fire blight .
Biological Activity
Elvitegravir is a potent integrase inhibitor used in the treatment of HIV-1. Its chemical structure, 3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-, is crucial for its biological activity. This article explores the biological activity of elvitegravir, focusing on its mechanism of action, efficacy in clinical trials, pharmacokinetics, and safety profile.
Elvitegravir works by inhibiting the integrase enzyme, which is essential for the integration of viral DNA into the host cell genome. By blocking this step, elvitegravir prevents HIV from replicating and spreading within the body. This mechanism places elvitegravir in a unique class of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs).
Overview of Clinical Studies
Numerous clinical trials have evaluated the efficacy of elvitegravir. Notably, Phase 2 and Phase 3 studies have demonstrated its effectiveness compared to other antiretroviral therapies.
- Phase 2 Study : A study involving treatment-experienced subjects showed that elvitegravir was noninferior to ritonavir-boosted protease inhibitors (CPI/r) in reducing HIV RNA levels. The elvitegravir 125 mg arm achieved a superior reduction of -1.66 log₁₀ copies/mL compared to CPI/r's -1.19 log₁₀ copies/mL .
- Phase 3 Study : In a pivotal trial (Study 145), elvitegravir was compared to raltegravir in treatment-experienced adults. After 96 weeks, 48% of patients on elvitegravir maintained viral loads below 50 copies/mL, similar to raltegravir's 45% .
Efficacy Data Table
| Study | Population Type | Elvitegravir Dose | Viral Load Reduction (log₁₀ copies/mL) | Outcome |
|---|---|---|---|---|
| Phase 2 | Treatment-experienced | 125 mg | -1.66 | Superior to CPI/r |
| Phase 3 | Treatment-experienced | 150 mg | N/A | Comparable to Raltegravir |
Pharmacokinetics
Elvitegravir is primarily metabolized by CYP3A4 and undergoes glucuronidation via UGT1A1. Approximately 94% of the drug is excreted via feces, with only about 6% eliminated through urine . The pharmacokinetic profile supports once-daily dosing due to its long half-life.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Approximately 9 hours |
| Metabolism | CYP3A4/UGT1A1 |
| Excretion | Feces (94%), Urine (6%) |
Safety Profile
Elvitegravir has been shown to have a favorable safety profile in clinical trials. Common adverse effects include gastrointestinal disturbances and potential renal toxicity when combined with tenofovir disoproxil fumarate (TDF). However, studies indicate that elvitegravir with tenofovir alafenamide (TAF) has improved safety regarding renal function .
Adverse Events Data Table
| Adverse Event | Frequency (%) |
|---|---|
| Nausea | 10 |
| Diarrhea | 8 |
| Renal impairment | <5 |
Case Studies
Several case studies have highlighted the effectiveness and challenges associated with elvitegravir treatment:
- Case Study on Resistance : A pilot study involving patients with virologic failure while on elvitegravir revealed that both had triple-class resistance but retained some susceptibility to the drug .
- Curcumin Interaction : A recent study indicated that curcumin could enhance the concentration of elvitegravir and improve antioxidant capacity in macrophages, suggesting potential for adjuvant therapy .
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the integrase inhibition efficacy (IC₅₀) of elvitegravir in vitro?
- Methodological Answer : To quantify integrase inhibition, use a strand-transfer assay with purified HIV-1 integrase and oligonucleotide substrates. Measure the inhibition of DNA integration via fluorescence resonance energy transfer (FRET) or gel electrophoresis. For cellular efficacy, employ peripheral blood mononuclear cells (PBMCs) infected with HIV-1 strains (e.g., IIIB or clinical isolates) and monitor viral replication using p24 antigen ELISA. Elvitegravir’s IC₅₀ in PBMCs is ~0.89 nM, while its IC₅₀ in plasma is higher (~20 nM), reflecting differential bioavailability .
Q. What experimental strategies are recommended to validate the stereochemical specificity of elvitegravir’s (1S)-hydroxymethyl-2-methylpropyl side chain?
- Methodological Answer : Synthesize enantiomeric analogs of elvitegravir and compare their integrase inhibition profiles. Use X-ray crystallography to resolve the binding mode of the (1S)-configured side chain to the integrase catalytic core. Pharmacokinetic studies in animal models (e.g., macaques) can further correlate stereochemistry with mucosal penetration, as the (1S)-configuration enhances tissue distribution .
Advanced Research Questions
Q. How can conflicting data on elvitegravir’s mucosal penetration be resolved in preclinical models?
- Methodological Answer : Discrepancies arise from variable drug detection in penile vs. rectal/vaginal secretions. To address this:
- Sampling Optimization : Collect serial mucosal swabs over time (e.g., 0–48 hours post-dose) and quantify elvitegravir via LC-MS/MS. Rectal secretions show sustained concentrations >100× plasma levels, while penile swabs often fall below detection limits .
- Protein Binding Adjustments : Account for elvitegravir’s high plasma protein binding (96.7%) using equilibrium dialysis or ultrafiltration. Adjust measured mucosal concentrations by free-drug fractions to assess pharmacodynamic relevance .
Q. What experimental designs are suitable for evaluating elvitegravir’s resistance profile against integrase polymorphisms (e.g., T66I, E92Q)?
- Methodological Answer :
- In Vitro Selection : Serial passage of HIV-1 in increasing elvitegravir concentrations to induce resistance mutations.
- Phenotypic Assays : Clone mutant integrase genes into recombinant viruses and measure fold-changes in IC₅₀. For example, T66I confers ~3× resistance, while E92Q increases resistance >10×.
- Structural Analysis : Use cryo-EM to map mutant integrase conformations and identify steric clashes with elvitegravir’s 3-chloro-2-fluorobenzyl group .
Q. How do pharmacokinetic enhancers (e.g., cobicistat) influence elvitegravir’s tissue distribution in non-human primates?
- Methodological Answer : Co-administer elvitegravir (50 mg/kg) with cobicistat (150 mg/kg) in macaques and compare tissue:plasma ratios via mass spectrometry. Cobicistat inhibits CYP3A4, boosting plasma AUC by ~20×. However, mucosal penetration remains high (>700× plasma levels) even without boosting, suggesting tissue-specific accumulation mechanisms .
Data Contradiction Analysis
Q. Why do some studies report low elvitegravir concentrations in penile secretions despite high rectal/vaginal penetration?
- Methodological Insights :
- Anatomical Variability : Penile tissues lack the high vascularization and lymphoid reservoirs found in rectal/vaginal mucosa, reducing drug partitioning.
- Renal Clearance : Elvitegravir’s low renal excretion (<1%) limits urinary excretion, a potential source of penile drug exposure.
- Experimental Validation : Use SHIV challenge models to test if penile elvitegravir levels (even sub-detection) provide prophylactic efficacy .
Methodological Tables
Key Research Gaps
- Mechanisms of Mucosal Accumulation : Elvitegravir’s high tissue:plasma ratios suggest active transport (e.g., via efflux transporters), but specific carriers remain unidentified.
- Pediatric Formulations : No data exist on elvitegravir’s pharmacokinetics in children, necessitating age-adjusted dosing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
